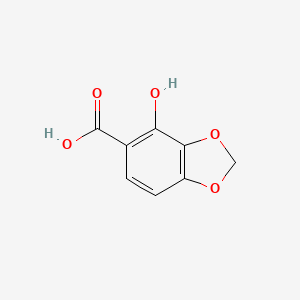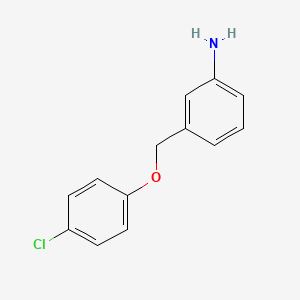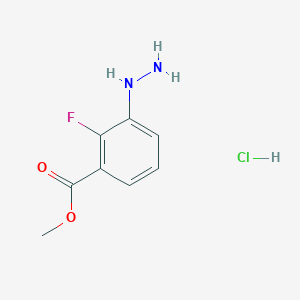![molecular formula C17H11Br2N B2434096 9,11-Dibromo-5,6-dihydrobenzo[c]acridine CAS No. 865658-90-8](/img/structure/B2434096.png)
9,11-Dibromo-5,6-dihydrobenzo[c]acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,11-Dibromo-5,6-dihydrobenzo[c]acridine is a chemical compound with the molecular formula C17H11Br2N and a molecular weight of 389.08 . It is also known by other synonyms such as 2,4-dibromo-10,11-dihydro-5-azatetraphene .
Synthesis Analysis
The synthesis of 9,11-Dibromo-5,6-dihydrobenzo[c]acridine involves several steps . The process includes the synthesis of 1-bromo-2-methoxy-7-methyl-5,6-dihydrobenzo[c]acridine and 1-bromo-2-methoxy-7-phenyl-5,6-dihydrobenzo[c]acridine . These compounds are then used to synthesize 2,2’-dimethoxy-7,7’-dimethyl-5,5’,6,6’-tetrahydro-1,1’-bibenzo[c]acridine and 2,2’-dimethoxy-7,7’-diphenyl-5,5’,6,6’-tetrahydro-1,1’-bibenzo[c]acridine .Molecular Structure Analysis
The molecular structure of 9,11-Dibromo-5,6-dihydrobenzo[c]acridine consists of a benz[c]acridine core with two bromine atoms attached at the 9 and 11 positions . The molecule also contains a dihydro group at the 5,6 positions .Physical And Chemical Properties Analysis
The physical and chemical properties of 9,11-Dibromo-5,6-dihydrobenzo[c]acridine include a molecular weight of 389.08 . Other properties such as melting point, boiling point, and density were not specified in the search results.Scientific Research Applications
Catalytic Alkoxylation
"9,11-Dibromo-5,6-dihydrobenzo[c]acridine" is utilized in catalytic processes. For instance, the palladium-catalyzed regioselective alkoxylation via C-H bond activation in the dihydrobenzo[c]acridine series demonstrates this compound's potential in catalytic chemistry. This process facilitates the formation of C-O bonds, enabling the synthesis of polysubstituted acridine motifs (Large et al., 2018).
Synthesis Techniques
Different synthesis techniques for 5,6-dihydrobenzo[c]acridines have been explored. These methods include thermolysis, acid-catalyzed cyclization, and the use of different catalysts. This research highlights the versatility of dihydrobenzo[c]acridines in chemical synthesis (Karthikeyan et al., 2009).
Pharmacophore Groups in Drug Design
Pyridine derivatives of acridine and quinoline, including "9,11-Dibromo-5,6-dihydrobenzo[c]acridine," have been investigated for their potential in drug design due to their pharmacophore groups. These compounds show promise in antimicrobial, antiviral, and antitumor activities (Akishina et al., 2020).
Structural Determination Techniques
Advancements in NMR, IR, and UV spectroscopy, and mass spectrometry have enabled the detailed structural determination of dihydrobenzoacridinone derivatives, which includes "9,11-Dibromo-5,6-dihydrobenzo[c]acridine." These techniques are crucial for understanding the chemical and physical properties of these compounds (Kozlov et al., 2016).
Novel Synthesis and Catalysis
Research on the synthesis of 5,6-dihydrobenzo[1,7]phenanthrolines has revealed new methods and catalysts for producing dihydrobenzo[c]acridines. This includes the use of Montmorillonite KSF clay and NaH for regiospecific formation of these compounds (Roopan et al., 2015).
Ultrasound-Promoted Synthesis
The application of ultrasound irradiation in the synthesis of tetrahydrobenzo[c]acridin derivatives demonstrates a novel approach to chemical synthesis, offering high yields, short reaction times, and mild conditions (Zang et al., 2010).
G-Quadruplex Binding Ligands
"9,11-Dibromo-5,6-dihydrobenzo[c]acridine" derivatives have been researched as G-quadruplex binding ligands, particularly in the context of the c-myc oncogene. This application is significant in the field of molecular biology and cancer research (Liao et al., 2012).
Anticancer Research
Studies have been conducted on benz[c]acridines, including their carcinogenic activities and radical intensities. This research is crucial for understanding the molecular mechanisms of carcinogenesis (Satoh et al., 1997).
Mechanism of Action
Target of Action
The primary targets of 9,11-Dibromo-5,6-dihydrobenzo[c]acridine are likely to be similar to those of other acridine derivatives. Acridine derivatives are known to interact with various biomolecular targets due to their semi-planar heterocyclic structure . They have exhibited bioactivities such as anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . They have also been shown to be effective as inhibitors of acetylcholinesterase .
Mode of Action
The mode of action of 9,11-Dibromo-5,6-dihydrobenzo[c]acridine is likely to involve DNA intercalation, similar to other acridine derivatives . The unique planar ring structure of these compounds allows them to act as DNA intercalators . They can also inhibit topoisomerase or telomerase enzymes .
Biochemical Pathways
The biochemical pathways affected by 9,11-Dibromo-5,6-dihydrobenzo[c]acridine are likely to involve DNA replication and transcription, given the compound’s potential to intercalate DNA and inhibit enzymes involved in these processes . The downstream effects of these interactions could include disruption of normal cell function and induction of cell death, which could explain the compound’s potential anticancer activity .
Pharmacokinetics
Like other acridine derivatives, its absorption, distribution, metabolism, and excretion (adme) properties would likely influence its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of 9,11-Dibromo-5,6-dihydrobenzo[c]acridine’s action would likely depend on its specific targets and mode of action. Given its potential to intercalate DNA and inhibit related enzymes, it could disrupt normal cell function and induce cell death . This could potentially result in anticancer, antimicrobial, and other therapeutic effects .
Action Environment
The action, efficacy, and stability of 9,11-Dibromo-5,6-dihydrobenzo[c]acridine could be influenced by various environmental factors. These could include the presence of other molecules, pH, temperature, and other conditions in the cellular environment .
properties
IUPAC Name |
9,11-dibromo-5,6-dihydrobenzo[c]acridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Br2N/c18-13-8-12-7-11-6-5-10-3-1-2-4-14(10)16(11)20-17(12)15(19)9-13/h1-4,7-9H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBIAHBGJDFLJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=CC(=CC(=C3N=C2C4=CC=CC=C41)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,11-Dibromo-5,6-dihydrobenzo[c]acridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-acetylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2434017.png)
![4-Methylbenzyl 2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate](/img/structure/B2434018.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2434019.png)

![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2434023.png)

![N-(3-fluorophenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2434025.png)


![1-[4-(4-Acetylbenzenesulfonyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B2434030.png)
![2,4-Dichloro-5,6,7,8,9,10-hexahydrocycloocta[d]pyrimidine](/img/structure/B2434033.png)

![5-Chloro-6-[(3-chlorophenyl)methoxy]pyridine-3-carboxylic acid](/img/structure/B2434036.png)